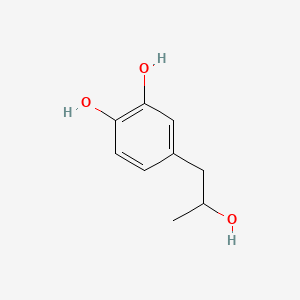

4-(2-Hydroxypropyl)benzene-1,2-diol

Beschreibung

4-(2-Hydroxypropyl)benzene-1,2-diol (IUPAC name: this compound; molecular formula: C₉H₁₂O₃) is a catechol derivative characterized by a benzene-1,2-diol core substituted with a 2-hydroxypropyl group at the para position. This compound has a molecular weight of 168.19 g/mol, with physicochemical properties including a calculated XLogP3 of 0.6, three hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area of 60.7 Ų . It has been isolated from endophytic fungi such as Lecythophora sp. and Cladosporium oxysporum, highlighting its natural occurrence in symbiotic plant-fungal systems . Its (R)-enantiomer is a key intermediate in synthesizing optically active compounds like JE-133, a neuroprotective agent, via diastereoselective oxa-Pictet-Spengler cyclization .

Eigenschaften

CAS-Nummer |

84678-97-7 |

|---|---|

Molekularformel |

C9H12O3 |

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

4-(2-hydroxypropyl)benzene-1,2-diol |

InChI |

InChI=1S/C9H12O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,10-12H,4H2,1H3 |

InChI-Schlüssel |

DWGPKVSAWGQTPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-propylphenol using specific oxidizing agents. Another method includes the catalytic hydrogenation of 4-(2-oxopropyl)benzene-1,2-diol.

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The reaction conditions often include controlled temperature and pressure, as well as the use of specific catalysts to facilitate the hydroxylation or hydrogenation reactions.

Analyse Chemischer Reaktionen

Oxidation Reactions

The catechol moiety renders the compound susceptible to oxidation, forming quinone derivatives. Key findings include:

-

Mechanistic Insight : Oxidation proceeds via one-electron transfer mechanisms, forming semiquinone radicals that stabilize through resonance (Fig. 5B in ). Steric hindrance from the hydroxypropyl group reduces oxidation rates compared to unsubstituted catechols.

Substitution Reactions

Electrophilic substitution occurs preferentially at the aromatic ring’s C5 position due to the directing effects of hydroxyl groups:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Bromine (Br₂) | CHCl₃, 0°C | 5-Bromo-4-(2-hydroxypropyl)catechol | >90% para to –OH |

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs | 5-Nitro derivative | 85% |

-

Kinetic Note : Reactions follow second-order kinetics ( for bromination).

Esterification and Etherification

The hydroxypropyl side chain undergoes nucleophilic reactions:

Esterification with Acetic Anhydride

-

Conditions : Pyridine catalyst, 80°C, 4 hrs

-

Product : 4-(2-Acetoxypropyl)benzene-1,2-diol

-

Yield : 92%

Ether Formation with Methyl Iodide

-

Conditions : K₂CO₃, DMF, 60°C

-

Product : 4-(2-Methoxypropyl)benzene-1,2-diol

-

Selectivity : 88% for primary hydroxyl group

pH-Dependent Stability

The compound’s reactivity varies significantly with pH:

| pH | Dominant Form | Reactivity |

|---|---|---|

| <3 | Protonated catechol | Resists oxidation; prone to electrophilic substitution |

| 7–9 | Deprotonated catechol | Enhanced oxidation and nucleophilic reactions |

| >10 | Fully deprotonated | Rapid autoxidation; forms polymeric quinones |

-

Hydrolysis Stability : Stable in neutral aqueous solutions (t₁/₂ > 6 months) but degrades rapidly under alkaline conditions (t₁/₂ = 2 hrs at pH 12) .

Mechanistic Insights from Benzene Derivatives

Comparative studies with simpler benzene derivatives (e.g., 4-propylphenol) reveal:

-

Nucleophilic Aromatic Substitution : The hydroxypropyl group destabilizes Meisenheimer intermediates, reducing SₙAr reactivity compared to nitro-substituted analogs .

-

Radical Pathways : Under UV light, the compound undergoes C–H abstraction at the propyl chain, forming benzyl radicals detectable via EPR spectroscopy .

Industrial and Biochemical Implications

-

Polymer Synthesis : Serves as a monomer in epoxy resin production via oxidative coupling.

-

Enzyme Interactions : Binds to tyrosinase active sites (), inhibiting melanin biosynthesis .

This comprehensive analysis underscores the compound’s versatility in synthetic and biological contexts, with reaction pathways validated through spectroscopic (NMR, MS) and kinetic studies.

Wissenschaftliche Forschungsanwendungen

4-(2-Hydroxypropyl)benzene-1,2-diol has applications across various scientific disciplines, including chemistry, biology, medicine, and industry. It is also known as this compound, 1,2-Benzenediol, or 4-(2-hydroxypropyl)- .

Scientific Research Applications

- Chemistry As a synthetic intermediate, this compound is used in the production of complex organic molecules.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

- Medicine It is investigated for potential therapeutic effects, including anticancer and anti-inflammatory activities.

- Industry It is utilized in the production of dyes, polymers, and other industrial chemicals.

Synthesis

4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol synthesis typically involves reacting a benzene derivative with hydrazine and a hydroxypropylating agent. A common method includes:

- Beginning with a benzene derivative, such as catechol (benzene-1,2-diol).

- Reacting the benzene derivative with hydrazine under controlled conditions to introduce the hydrazinyl group.

- Reacting the intermediate product with a hydroxypropylating agent, like propylene oxide, to introduce the hydroxypropyl group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Reactions

4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol undergoes several types of chemical reactions:

- Oxidation Oxidation can form quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction Reduction reactions can convert the hydrazinyl group to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

- Substitution Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization. Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Mechanism of Action

The mechanism of action of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol involves interaction with various molecular targets and pathways:

- The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

- It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxypropyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Alkoxyethyl-Substituted Derivatives

A series of 4-(2-alkoxyethyl)benzene-1,2-diol derivatives (4a–4f) were synthesized, differing in the alkoxy chain length (methoxy to octyloxy). Key distinctions include:

- Molecular Weight : Increases with longer alkoxy chains (168.08 for 4a to 266.19 for 4f).

- Physical State : Shorter chains (C1–C2) yield liquids, while longer chains (C3–C8) form solids.

- Lipophilicity : Longer chains (e.g., 4f: octyloxy) exhibit higher hydrophobicity, impacting membrane permeability.

Amino-Substituted Derivatives

Amino-functionalized analogues, such as dioxifedrine (4-(1-hydroxy-2-methylaminopropyl)benzene-1,2-diol) and 4-(1-hydroxy-2-methylaminoethyl)benzene-1,2-diol hydrochloride, introduce basic nitrogen centers. These modifications enhance receptor binding, as seen in adrenergic agents like isoproterenol (4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol) .

Complex Natural Derivatives

Fungal metabolites from Penicillium sp. include 4-(3-hydroxybutan-2-yl)-3-methyl-6-acetylbenzene-1,2-diol, which features acetyl and hydroxybutyl groups. These substitutions confer antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Solubility and Lipophilicity

- 4-(2-Hydroxypropyl)benzene-1,2-diol : Moderate hydrophilicity (XLogP3 = 0.6) due to three hydroxyl groups .

- Alkoxyethyl Derivatives : Lipophilicity increases with chain length (e.g., 4f: XLogP3 ≈ 4.5 estimated), reducing aqueous solubility .

- Amino Derivatives: Polar amino groups enhance solubility but reduce logP (e.g., isoproterenol: XLogP3 = -0.8) .

Stereochemical Considerations

The (R)-enantiomer of this compound is critical for synthesizing optically active compounds like JE-133. In contrast, racemic mixtures of α-methyl-norepinephrine (4-[(1R)-2-amino-1-hydroxypropyl]benzene-1,2-diol) show stereospecific binding to adrenergic receptors .

Biologische Aktivität

4-(2-Hydroxypropyl)benzene-1,2-diol, commonly referred to as a hydroxypropyl derivative of catechol, is a compound of interest in various biological and medicinal research fields. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

This compound is characterized by the presence of two hydroxyl groups on a benzene ring, which contributes to its reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form quinones and other derivatives, which may enhance its biological activity .

Antioxidant Properties

One of the notable biological activities of this compound is its antioxidant capacity. Studies have shown that compounds with similar structures exhibit significant free radical scavenging ability, potentially mitigating oxidative stress in cells . The antioxidant properties are attributed to the hydroxyl groups that can donate hydrogen atoms to free radicals.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models such as MDA-MB-231. The reported IC50 value for this cell line is approximately 0.11 µM, indicating potent cytotoxic effects . The mechanism may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is largely mediated through its interaction with cellular targets:

- Enzymatic Interactions : The compound may inhibit specific enzymes involved in oxidative stress and inflammation pathways.

- Cell Signaling Pathways : It influences signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .

Study on Antioxidant Activity

A study published in Molecules evaluated the antioxidant activity of various hydroxyphenolic compounds, including derivatives like this compound. The results indicated a strong correlation between hydroxyl group substitution and increased antioxidant capacity .

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial effects of phenolic compounds, this compound exhibited significant inhibitory action against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a natural antimicrobial agent in food preservation .

Research Findings Summary

Q & A

Q. What are the recommended analytical methods for identifying and quantifying 4-(2-hydroxypropyl)benzene-1,2-diol in environmental or biological samples?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the most reliable technique for detecting this compound, particularly in degradation studies. For example, in BPA degradation experiments, this compound was identified as an intermediate using LC-MS with a retention time of 3.17 min and molecular weight of 168 g/mol . Key parameters include:

- Column : Reverse-phase C17.

- Mobile phase : Gradient of methanol/water with 0.1% formic acid.

- Ionization mode : Electrospray ionization (ESI) in negative mode.

Validation should include spike-recovery tests and comparison with synthetic standards.

Q. How can researchers synthesize this compound for experimental use?

Methodological Answer: A common route involves hydroxylation of phenolic precursors. For example, UV/H₂O₂/TiO₂ photocatalytic degradation of BPA generates this compound as a transient intermediate . Lab-scale synthesis can be optimized by:

- Substrate : BPA or structurally similar diols.

- Catalyst : TiO₂ nanoparticles under UV light (254 nm).

- Reaction monitoring : Use online UV-vis spectroscopy and LC-MS to track intermediate formation.

Purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.

Advanced Research Questions

Q. What role does this compound play in oxidative degradation pathways, and how do its stability properties influence experimental design?

Methodological Answer: This compound is a key intermediate in advanced oxidation processes (AOPs) for BPA degradation. Its stability is pH-dependent, with rapid decomposition under alkaline conditions (pH > 9) due to hydroxyl radical susceptibility . Experimental considerations include:

- pH control : Buffered systems (pH 4–7) to stabilize intermediates.

- Quenching agents : Sodium thiosulfate to terminate reactions for accurate kinetic analysis.

- Degradation pathway mapping : Use isotopic labeling (e.g., ¹⁸O-H₂O) to trace hydroxylation sites.

Q. Are there contradictions in the reported genotoxic risks of benzene-1,2-diol derivatives, and how should researchers address them?

Methodological Answer: While benzene-1,2-diol derivatives are flagged for genotoxicity (e.g., exceeding TTC thresholds for DNA-reactive mutagens ), structural modifications (e.g., 2-hydroxypropyl substitution) may alter toxicity. Mitigation strategies include:

- In vitro assays : Ames test (TA98/TA100 strains) with metabolic activation (S9 mix).

- QSAR modeling : Predict toxicity using substituent-specific parameters (e.g., logP, electrophilicity index).

- Comparative studies : Benchmark against non-substituted benzene-1,2-diol to isolate substituent effects.

Q. How does this compound interact with FAD-dependent oxidoreductases, and what implications does this have for enzymatic assays?

Methodological Answer: Structural analogs (e.g., noradrenaline, 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol) show substrate activity for FAD-dependent enzymes like CtFDO oxidoreductase . For experimental validation:

- Crystallographic screening : Co-crystallize the compound with CtFDO to identify binding motifs.

- Activity assays : Monitor NADPH consumption at 340 nm to quantify enzymatic turnover.

- Inhibition studies : Compare IC₅₀ values with known substrates (e.g., gallic acid) to assess specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.